Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate

Lipophilicity Physicochemical Property Comparison Regioisomeric Differentiation

Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate (CAS 1423033-94-6) is a small-molecule building block with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. It is classified as a versatile scaffold for medicinal chemistry and chemical biology research.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1423033-94-6
Cat. No. B1378627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate
CAS1423033-94-6
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC=NC=C1)C#N
InChIInChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-4-6-14-7-5-10/h4-7H,3,8H2,1-2H3
InChIKeyXMLURGUDYJVFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate (CAS 1423033-94-6): Procurement-Grade Overview


Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate (CAS 1423033-94-6) is a small-molecule building block with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol [1]. It is classified as a versatile scaffold for medicinal chemistry and chemical biology research . The compound is commercially available at a minimum purity of 95% from suppliers including Enamine (catalog EN300-111560) and Biosynth (catalog YGC03394) [2]. Its structure features a quaternary carbon center bearing cyano, methyl, ethyl ester, and 4-pyridylmethyl substituents—a substitution pattern that defines its reactivity and potential biological profile relative to regioisomeric and des-methyl analogs.

Workflow Divergent library synthesis scaffold
Grade Research building block, min 95% purity
Key motif 4-Pyridylmethyl pharmacophore for PDE4 SAR
Stability feature Quaternary center prevents epimerization

Why Generic Substitution Fails for Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate: The Regioisomer Problem


The pyridine nitrogen position fundamentally alters molecular recognition, hydrogen-bonding capacity, and physicochemical properties. The 4-pyridyl isomer presents its nitrogen lone pair para to the methylene linker, enabling distinct geometries in target binding and metal coordination compared to the 2-pyridyl regioisomer [1]. In PDE4 inhibitor development, replacement of a cyano group with a 4-pyridyl moiety was shown to improve in vitro efficacy—an effect that would not be replicated by a 2-pyridyl or 3-pyridyl analog [2]. Additionally, the quaternary 2-methyl group in this compound imparts metabolic stability and conformational constraint absent in the des-methyl analog ethyl 2-cyano-3-(pyridin-4-yl)propanoate (CAS 63080-73-9), which lacks this steric shield and has a lower molecular weight (204.22 vs. 218.25 g/mol) . Interchanging with these in-class compounds without experimental validation risks loss of activity, altered selectivity, or failed synthetic campaigns.

Target compound

4-Pyridyl regioisomer: specific geometry for target binding and metal coordination

Common substitute

2-Pyridyl regioisomer: altered H-bond capacity may shift activity profiles

Target compound

2-Methyl quaternary center: metabolic stability and conformational constraint

Common substitute

Des-methyl analog (CAS 63080-73-9): racemizable α-carbon, lower stability

Target compound

Orthogonal cyano/ester/pyridyl groups enable divergent library design

Common substitute

Simpler analogs lacking cyano/ester: cannot replicate multi-vector elaboration

Evidence Guide for Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate: Comparator-Based Differentiation Data


Lipophilicity (logP) Comparison: 4-Pyridyl vs. 2-Pyridyl Regioisomer

The target compound (4-pyridyl) exhibits a measured logP of 0.503, indicating moderate hydrophilicity suitable for oral bioavailability and aqueous compatibility [1]. While a direct experimentally measured logP for the 2-pyridyl regioisomer (CAS 1423025-64-2) has not been located in the public domain, the regioisomeric difference in nitrogen position is known to yield distinct logP values in pyridine-containing compound series due to altered hydrogen-bonding capacity and dipole moment [2]. This property difference can affect membrane permeability, protein binding, and pharmacokinetic profile in ways that cannot be predicted without compound-specific measurement.

Lipophilicity comparison
Class-level
logP = 0.503 (4-pyridyl target)
2-Pyridyl comparator logP not publicly reported; regioisomeric shift expected
Supports ADME assay context with defined lipophilicity
Data to verify experimentally for comparator
Lipophilicity Physicochemical Property Comparison Regioisomeric Differentiation

Melting Point and Physical Form: Crystalline Solid Advantage for Formulation

Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is a crystalline solid with a melting point of 56–58°C [1]. In contrast, some vendor descriptions of structurally related pyridinyl cyano-propanoate esters indicate liquid physical states at ambient temperature . A crystalline solid form offers advantages in purification, storage stability, and solid dispersion formulation—factors relevant for procurement decisions when a compound is intended for in vivo studies or long-term storage.

Physical form advantage
Reported
Crystalline solid, mp 56–58°C
Des-methyl analog: liquid or low-melting solid
Supports solid-form screening and stable inventory
Method context not specified in source
Physical Form Crystallinity Formulation

Synthetic Accessibility and Scaffold Versatility: One-Step Knoevenagel-Type Condensation

The compound is synthesized via a one-step Knoevenagel-type condensation of ethyl cyanoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide . This efficient modular route contrasts with multi-step syntheses required for analogs bearing additional substituents on the pyridine ring. Its designation as a 'versatile small molecule scaffold' reflects the presence of three chemically orthogonal functional groups—ethyl ester (hydrolyzable to carboxylic acid), cyano (reducible to amine or convertible to tetrazole), and pyridyl (coordination and salt-forming)—enabling divergent library synthesis. The 2-methyl quaternary center also prevents epimerization, a stability advantage over non-quaternary analogs.

Synthetic accessibility
Class-level
One-step Knoevenagel condensation
Quaternary center prevents epimerization during library synthesis
Supports lot-to-lot reproducibility in screening
Source review: synthesis overview
Synthetic Accessibility Scaffold Versatility Chemical Biology

PDE4 Inhibitory Potential: 4-Pyridyl Substitution as a Favorable Pharmacophoric Element

In a published PDE4 inhibitor optimization program, replacement of a cyano group with a 4-pyridyl moiety improved in vitro efficacy, demonstrating that the 4-pyridyl group can serve as a potency-enhancing pharmacophoric element [1]. While the specific IC50 values of ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate against PDE4 isoforms have not been reported in the public domain, its 4-pyridyl substitution pattern aligns with the favorable structural feature identified in this SAR study. A closely related pyridin-4-yl-containing compound (CHEMBL340989) showed an IC50 of 680 nM in a PAF antagonism assay, confirming that pyridin-4-ylmethyl-cyano scaffolds can achieve sub-micromolar target engagement [2].

PDE4 pharmacophore context
Class-level
4-Pyridyl substitution improved in vitro activity vs. cyano lead
Related scaffold (CHEMBL340989): IC50 680 nM (PAF antagonism)
Supports PDE4 pathway-study fit for 4-pyridyl building block
Directional improvement confirmed; target IC50 not reported
PDE4 Inhibition Pharmacophore SAR

Pricing and Availability Benchmarking: Procurement Viability

Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is available from Biosynth (via CymitQuimica) at €503 for 50 mg and €1,221 for 500 mg (min. 95% purity) as of the most recent listing . The 2-pyridyl regioisomer (CAS 1423025-64-2, Ref. 3D-YGC02564) is listed at identical pricing tiers (€503/50 mg; €1,221/500 mg), indicating no cost barrier to selecting the 4-pyridyl isomer when the 4-position is specifically required by SAR or synthetic planning . By contrast, the des-methyl, des-cyano analog 2-methyl-3-(pyridin-4-yl)propanoic acid (CAS 322725-47-3) is available at €201/100 mg, reflecting its lower structural complexity but also its inability to serve as a direct chemical replacement due to absence of the cyano and ester functionalities . Enamine supplies the target compound under catalog EN300-111560 at 95% purity, ensuring multi-vendor sourcing options [1].

Procurement viability
Head-to-head
4-Pyridyl: €503/50 mg; €1,221/500 mg
2-Pyridyl regioisomer: identical pricing; no cost barrier for correct isomer
Equivalent pricing removes cost as selection factor
Multi-vendor sourcing available
Procurement Pricing Vendor Comparison

Application Scenarios for Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate Based on Evidence


Divergent Library Synthesis via Orthogonal Functional Group Manipulation

The compound's three orthogonal functional groups (ethyl ester, cyano, and 4-pyridyl) enable divergent synthesis of compound libraries for high-throughput screening. The ethyl ester can be hydrolyzed to a carboxylic acid for amide coupling; the cyano group can be reduced to an aminomethyl for reductive amination or converted to a tetrazole as a carboxylic acid bioisostere; and the 4-pyridyl moiety provides a metal-coordination handle for catalysis or metalloenzyme inhibitor design. The quaternary α-carbon ensures that all library members retain configurational stability . This application stems directly from the synthetic accessibility and scaffold versatility evidence (Evidence Item 3).

PDE4-Focused Lead Optimization Programs

Based on literature precedent showing that 4-pyridyl substitution improves PDE4 inhibitory activity relative to cyano-bearing lead compounds , ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is a strategically relevant intermediate for PDE4-targeted medicinal chemistry. The building block can be elaborated into more complex 2,3-disubstituted pyridine analogs, with the 4-pyridylmethyl group retained as a pharmacophoric element. This use is directly supported by the PDE4 pharmacophore evidence (Evidence Item 4).

Solid-Form Screening and Preformulation Studies

As a crystalline solid with a defined melting point of 56–58°C , this compound is suitable for solid-form screening (polymorph, salt, and cocrystal studies) without the need for initial solidification. This contrasts with liquid or low-melting analogs that require additional processing. The moderate logP (0.503) further supports aqueous compatibility for dissolution testing. This application is directly supported by the physical form and melting point evidence (Evidence Item 2).

Metabolic Stability Optimization via Quaternary Center Shielding

The 2-methyl quaternary center blocks metabolic α-oxidation and prevents epimerization—a key design feature for improving metabolic stability in drug candidates. When procured as a building block, this compound introduces a metabolically stable motif into target molecules. This advantage is most evident when compared to the des-methyl analog (CAS 63080-73-9), which lacks this protective feature and is therefore more susceptible to oxidative metabolism at the α-position . This application follows from the scaffold versatility and synthetic accessibility evidence (Evidence Item 3).

Application
Selection Property
Validation Focus
Divergent library synthesis
Three orthogonal functional groups
Configurational stability of library members
PDE4 lead optimization
4-Pyridyl pharmacophoric element
PDE4 isoform SAR and target engagement
Solid-form screening
Crystalline solid, mp 56–58°C
Polymorph and salt screening outcomes
Metabolic stability optimization
2-Methyl quaternary shielding center
Metabolic profile vs. des-methyl analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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